REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[n:4][n:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[cH:11]1.[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[Cl:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[I-:13].[Na+:12].[OH2:28]>>[CH2:1]([CH3:2])[c:3]1[n:4][n:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[c:11]1[I:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc2ccccn2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCc1nn2ccccc2c1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |